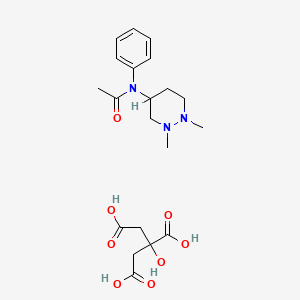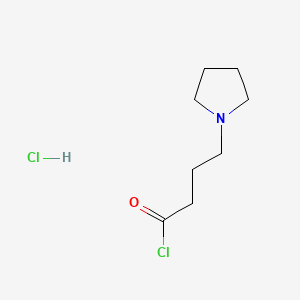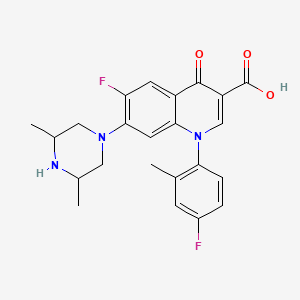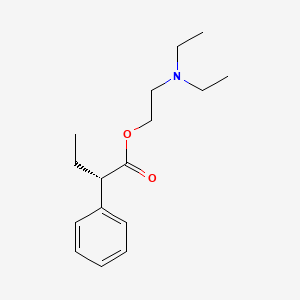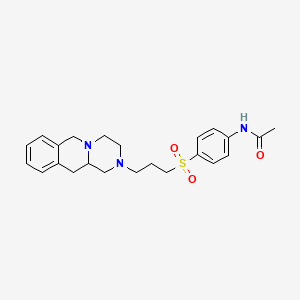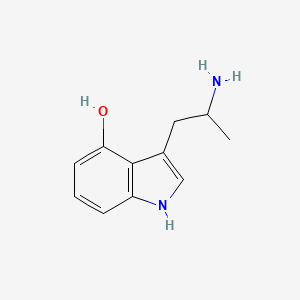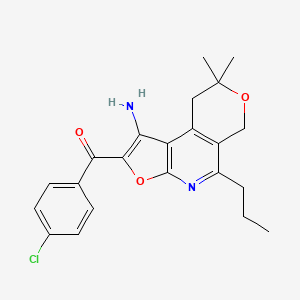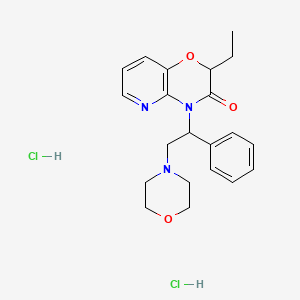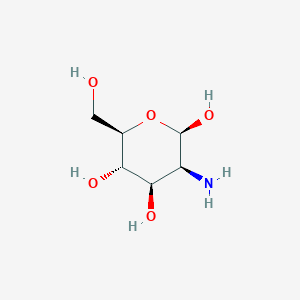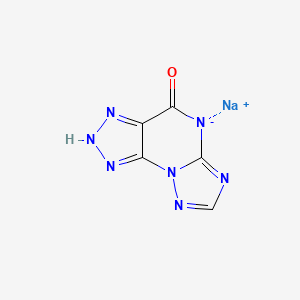
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one,monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt is a heterocyclic compound with a complex structure that includes fused triazole and pyrimidine rings
Méthodes De Préparation
The synthesis of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include cyclization reactions to form the fused ring system. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Condensation: This compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo(3,4-d)pyrimidine: Studied for its potential as a CDK2 inhibitor and its antiproliferative activity.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Investigated for its cytotoxic effects and potential therapeutic applications.
These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-1,2,3-Triazolo(4,5-e)(1,2,4)triazolo(1,5-a)pyrimidin-4(5H)-one, monosodium salt.
Propriétés
Numéro CAS |
77862-96-5 |
|---|---|
Formule moléculaire |
C5H2N7NaO |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
sodium;1,3,4,5,10,12-hexaza-8-azanidatricyclo[7.3.0.02,6]dodeca-2,5,9,11-tetraen-7-one |
InChI |
InChI=1S/C5H3N7O.Na/c13-4-2-3(10-11-9-2)12-5(8-4)6-1-7-12;/h1H,(H2,6,7,8,9,10,11,13);/q;+1/p-1 |
Clé InChI |
RLJNZMCVNXQSAV-UHFFFAOYSA-M |
SMILES canonique |
C1=NN2C3=NNN=C3C(=O)[N-]C2=N1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


